molecular formula C17H26ClNO2 B13771121 3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride CAS No. 67032-02-4

3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride

Cat. No.: B13771121
CAS No.: 67032-02-4
M. Wt: 311.8 g/mol
InChI Key: KYRDYZKVJLWNFT-UHFFFAOYSA-N
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Description

3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride is a chemical compound with the molecular formula C17H26ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride typically involves the reaction of 2,5-dimethylpiperidine with propyl benzoate in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethylpiperidin-1-yl)propyl benzoate: A closely related compound without the chloride ion.

    2,5-dimethylpiperidine: The parent compound from which the derivative is synthesized.

    Propyl benzoate: Another related compound used in the synthesis.

Uniqueness

3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

67032-02-4

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride

InChI

InChI=1S/C17H25NO2.ClH/c1-14-9-10-15(2)18(13-14)11-6-12-20-17(19)16-7-4-3-5-8-16;/h3-5,7-8,14-15H,6,9-13H2,1-2H3;1H

InChI Key

KYRDYZKVJLWNFT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC([NH+](C1)CCCOC(=O)C2=CC=CC=C2)C.[Cl-]

Origin of Product

United States

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